3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine
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Overview
Description
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is a compound that features a piperidine ring bonded to a 4-methyl-4H-1,2,4-triazole-3-thiol moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route mentioned above to ensure high yield and purity. This could include the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom can also form bonds with metal ions, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the piperidine ring.
4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Contains a hydroxyl group instead of a piperidine ring.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: More complex structure with additional functional groups.
Uniqueness
3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is unique due to the presence of both a piperidine ring and a triazole-thiol moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H14N4S |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]piperidine |
InChI |
InChI=1S/C8H14N4S/c1-12-6-10-11-8(12)13-7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
ZAQLAXBRGQPOQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2CCCNC2 |
Origin of Product |
United States |
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